molecular formula C10H8N2OS B1223771 4H-[1,3]thiazino[3,2-a]benzimidazol-4-ol

4H-[1,3]thiazino[3,2-a]benzimidazol-4-ol

Cat. No.: B1223771
M. Wt: 204.25 g/mol
InChI Key: KPQGNYZDIOWNDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4H-[1,3]thiazino[3,2-a]benzimidazol-4-ol is a synthetically versatile tricyclic heterocycle of significant interest in medicinal chemistry and drug discovery. This compound features a benzimidazole nucleus fused with a 1,3-thiazine ring, a privileged scaffold known for interacting with diverse biological targets through hydrogen bonding, π-π stacking, and metal ion interactions . Researchers are particularly interested in this structural class for developing novel therapeutic agents. Compounds based on the fused benzimidazole-thiazine core have demonstrated promising antimicrobial activity against a panel of Gram-negative and Gram-positive bacteria, including Pseudomonas aeruginosa and Escherichia coli . Furthermore, due to the benzimidazole moiety's role as a bioisostere of naturally occurring nucleotides, this chemical class is a key lead structure in oncology research . Benzimidazole-derived molecules are investigated for their potential to inhibit critical enzymes like Casein Kinase-2 (CK2) and for their DNA-interactive properties . The presence of the 4-ol substituent offers a handle for further synthetic modification, allowing medicinal chemists to explore structure-activity relationships and optimize pharmacological properties. This product is intended for research and development purposes in a controlled laboratory setting only. It is not for diagnostic, therapeutic, or personal use. Researchers should handle this material with appropriate precautions, referring to the relevant safety data sheet prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H8N2OS

Molecular Weight

204.25 g/mol

IUPAC Name

4H-[1,3]thiazino[3,2-a]benzimidazol-4-ol

InChI

InChI=1S/C10H8N2OS/c13-9-5-6-14-10-11-7-3-1-2-4-8(7)12(9)10/h1-6,9,13H

InChI Key

KPQGNYZDIOWNDF-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)N=C3N2C(C=CS3)O

Canonical SMILES

C1=CC=C2C(=C1)N=C3N2C(C=CS3)O

Origin of Product

United States

Advanced Synthetic Methodologies and Mechanistic Investigations of 4h 1 2 Thiazino 3,2 a Benzimidazol 4 Ol

Cycloaddition and Annulation Strategies for the 4H-nih.govnih.govthiazino[3,2-a]benzimidazol-4-ol Core

The construction of the 4H- nih.govnih.govthiazino[3,2-a]benzimidazole framework is frequently achieved through reactions that form the six-membered thiazine (B8601807) ring onto a pre-existing benzimidazole (B57391) structure. These methods, broadly classified as annulation reactions, typically involve the reaction of 2-mercaptobenzimidazole (B194830) with a suitable three-carbon electrophilic synthon.

A primary strategy for synthesizing the thiazino[3,2-a]benzimidazol-4-one core involves the reaction of 2-mercaptobenzimidazole with α,β-unsaturated carbonyl compounds or their equivalents. This process occurs via a conjugate addition followed by an intramolecular cyclization/condensation.

The use of substituted 2-mercaptobenzimidazoles allows for the generation of a diverse library of final compounds with varied electronic and steric properties. For instance, the synthesis of 2-aryl-2,3-dihydro-4H- nih.govnih.govthiazino[3,2-a]benzimidazol-4-ones has been accomplished using starting materials like 2-mercaptobenzimidazole and 5-ethoxy-2-mercaptobenzimidazole (B183169). researchgate.net Similarly, in one-pot syntheses, (difluoromethoxy)-1H-benzo[d]imidazole-2-thiol has been successfully employed as the benzimidazole component, demonstrating that substituents on the benzene (B151609) ring are well-tolerated and carried through to the final tricyclic product. nih.govmdpi.com The reaction of various o-phenylenediamines with carbon disulfide or ammonium (B1175870) thiocyanate (B1210189) serves as a common route to obtain these substituted 2-mercaptobenzimidazole precursors. researchgate.netumich.edu

The choice of solvent is critical in the synthesis of benzimidazole derivatives, influencing reaction rates and yields. Studies on related benzimidazole syntheses have shown that polar solvents are generally preferred. For certain oxidative cyclization reactions to form benzimidazoles, methanol (B129727) was found to be a superior solvent compared to others, yielding products in over 90% yield. researchgate.net In the one-pot synthesis of benzimidazole-thiazinone derivatives, dry N,N-dimethylformamide (DMF), a polar aprotic solvent, is effectively used to facilitate the reaction. nih.govmdpi.com While some syntheses are performed under solvent-free conditions by grinding reagents before heating, umich.edu the use of alcohol-based solvents like ethanol (B145695) is common, sometimes in aqueous mixtures, particularly for recrystallization to obtain pure products. researchgate.netresearchgate.net The solvent can affect the solubility of reactants and intermediates, as well as the stability of charged species formed during the reaction mechanism.

One-pot multicomponent reactions (MCRs) offer a highly efficient and atom-economical approach to synthesizing complex molecules like benzimidazole-thiazinone derivatives from simple precursors in a single step. nih.govmdpi.com This strategy avoids the isolation of intermediates, saving time, resources, and reducing waste.

A successful one-pot synthesis of substituted benzimidazole-thiazinone derivatives employs the coupling reagent 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate (B81430) (TBTU). nih.govmdpi.com TBTU is a well-established peptide coupling reagent that is also effective in promoting the formation of amide bonds in other contexts. researchgate.net In this synthesis, TBTU facilitates the coupling between a substituted 2-mercaptobenzimidazole and various substituted trans-acrylic acids in the presence of a base like N,N-diisopropylethylamine (DIPEA). nih.gov This method provides a convenient alternative to other coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC), which can form water-insoluble byproducts (dicyclohexylurea) that complicate product purification. nih.govmdpi.com

The following table summarizes the synthesis of various benzimidazole-thiazinone derivatives using the TBTU-mediated one-pot method.

Compound IDAcrylic Acid Substituent (R)Yield (%)
CS1Phenyl72
CS24-Methylphenyl75
CS34-Methoxyphenyl78
CS44-Chlorophenyl80
CS52-Chlorophenyl74
CS64-Fluorophenyl79
CS72,4-Dichlorophenyl76
CS83-Nitrophenyl70
CS94-Nitrophenyl71
CS10Thiophen-2-yl68

Data sourced from Samreen et al., 2024. nih.gov

The proposed mechanism for the TBTU-mediated one-pot synthesis of benzimidazole-thiazinone derivatives involves several key steps. nih.gov

Activation of Carboxylic Acid: The reaction begins with the activation of the trans-acrylic acid by TBTU, which forms an O-acylisourea intermediate. This is followed by the creation of a more reactive ester.

Amide Bond Formation: The nucleophilic nitrogen of the 2-mercaptobenzimidazole attacks the activated carbonyl carbon. This step results in the detachment of the benzotriazole (B28993) group and the formation of an N-acylated intermediate, specifically an (E)-1-(2-mercapto-1H-benzo[d]imidazol-1-yl)-3-phenylprop-2-en-1-one derivative.

Intramolecular Cyclization: The final step is an intramolecular Michael addition. The sulfur atom of the thiol group acts as a nucleophile, attacking the β-carbon of the α,β-unsaturated carbonyl system. This conjugate addition leads to the closure of the six-membered thiazine ring, yielding the final tricyclic benzimidazole-thiazinone product. nih.gov

Another proposed mechanism for benzimidazole formation involves the initial in-situ formation of an aldimine from an aniline (B41778) and an aldehyde, followed by catalytic steps involving copper insertion, azide (B81097) transfer, and subsequent ring formation with the loss of nitrogen gas. gaylordchemical.com While this applies to a different specific synthesis, it highlights the diversity of mechanistic pathways in forming benzimidazole-containing heterocycles.

Intramolecular Oxidative C–N Bond Formation Approaches

One of the most direct methods for constructing fused benzimidazole heterocycles involves the intramolecular oxidative coupling of a C–H bond on the aryl ring with an N–H bond of an adjacent amino group. thieme-connect.com This strategy offers an atom-economical route to the desired ring system.

Hypervalent iodine(III) reagents have emerged as powerful tools in organic synthesis, prized for their low toxicity, high chemoselectivity, and mild reaction conditions. thieme-connect.comresearchgate.net They are particularly effective in mediating intramolecular oxidative C–N bond formations to create a variety of benzimidazole-fused heterocycles. thieme-connect.com These reagents facilitate the cyclization of N-aryl-2-amino-N-heterocycles, providing a metal-free pathway for C(sp²)–H functionalization and intramolecular amination. rsc.orgresearchgate.net

A common approach involves the treatment of an N-(1-azaheterocycle-2-yl)aniline derivative with a hypervalent iodine reagent. thieme-connect.com For instance, the synthesis of 3,4-dihydro-2H- thieme-connect.comrsc.orgthiazino[3,2-a]benzimidazole, a related structure, was achieved by treating 2-anilino-4H-5,6-dihydro-1,3-thiazine with various hypervalent iodine reagents. thieme-connect.com Research has shown that Kosher's reagent, [hydroxy(tosyloxy)iodo]benzene (B1195804) (PhI(OH)OTs), is particularly effective, affording a range of thiazino and oxazino ring-fused benzimidazoles. nih.gov The choice of reagent and conditions can significantly impact the reaction's efficiency. thieme-connect.com

A screening of different hypervalent iodine reagents demonstrated that PhI(OH)OTs in acetonitrile (B52724) provided the best yield for the cyclization, highlighting the importance of the reagent's structure and the reaction environment. thieme-connect.com The use of reagents like Phenyliodine(III) diacetate (PIDA) in combination with an acid additive such as p-toluenesulfonic acid monohydrate (PTSA·H₂O) has also proven successful, especially when conducting the reaction in water. researchgate.net

Table 1: Screening of Hypervalent Iodine Reagents for Benzimidazole-Fused Heterocycle Synthesis thieme-connect.com This table is generated based on data for the synthesis of a related dihydro-thiazino-benzimidazole structure.

Reagent (Abbreviation) Conditions Yield (%)
Phenyliodine(III) diacetate (PIDA) CH₂Cl₂, 0 °C to r.t., 43 h 12
Phenyliodine(III) diacetate (PIDA) MeCN, 0 °C to r.t., 3 h 48
Phenyliodine(III) bis(trifluoroacetate) (PIFA) MeCN, 0 °C to r.t., 3 h 75
[Hydroxy(tosyloxy)iodo]benzene (PhI(OH)OTs) MeCN, 0 °C to r.t., 3 h 82

Dehydrogenative cyclization represents a highly efficient and sustainable synthetic strategy that forms C–N bonds through the formal removal of a hydrogen molecule, often avoiding the need for pre-functionalized starting materials. thieme-connect.comnih.gov This C–H/N–H cross-coupling is an ideal method for synthesizing various amine-containing heterocycles. researchgate.net The use of hypervalent iodine reagents is a key example of this approach, where they act as the oxidant to facilitate the dehydrogenative C–N coupling between an aryl C–H and a heterocyclic N–H bond under mild conditions. thieme-connect.comnih.gov This process is believed to proceed via a homolytic aromatic substitution involving nitrogen-centered radicals. nih.gov

Beyond chemical oxidants, electrochemical methods offer a green alternative for dehydrogenative cyclization. researchgate.net Electrosynthesis can achieve intramolecular C–N bond formation without the need for catalysts or chemical oxidants, generating hydrogen gas as the only theoretical byproduct. researchgate.net This technique has been successfully applied to synthesize benzimidazoles from N-aryl amidine precursors under simple constant current conditions in an undivided cell. researchgate.net

Reaction of 2-Mercaptobenzimidazoles with Electrophilic Reagents for Thiazine Ring Construction

A foundational and widely utilized strategy for building thiazine-fused benzimidazoles starts with the readily available precursor, 2-mercaptobenzimidazole. mdpi.comnih.gov This method involves a two-step sequence: an initial S-alkylation reaction with a suitable bifunctional electrophile, followed by an intramolecular cyclization to form the six-membered thiazine ring.

The reaction of 2-mercaptobenzimidazoles with α-halo ketones is a classic method for preparing fused thiazole (B1198619) systems, and the principles can be extended to thiazine synthesis. mdpi.comnih.gov The highly nucleophilic sulfur atom of 2-mercaptobenzimidazole attacks the electrophilic carbon of the α-halo ketone, displacing the halide to form a 2-(benzimidazolylthio)ketone intermediate. mdpi.com This initial condensation is a crucial step in forming the acyclic precursor necessary for the subsequent ring closure. nih.govresearchgate.net

Similarly, reacting 2-mercaptobenzimidazole with other electrophiles, such as cinnamoyl chloride derivatives, can lead to the formation of acyclic intermediates that are primed for cyclization into thiazinone-containing products. nih.gov The reaction of 2-mercaptobenzimidazole with ethyl chloroacetate, for example, yields an ester intermediate which can be further elaborated. orientjchem.orgfrontiersin.org

Once the acyclic thioether intermediate is formed, the final thiazine ring is constructed via an intramolecular cyclization. This step can be promoted by various reagents and conditions. nih.gov Strong acids like polyphosphoric acid (PPA) are commonly used to catalyze the cyclization of the intermediate ketones. mdpi.comresearchgate.net Alternatively, mixtures such as acetic anhydride (B1165640) and pyridine (B92270) can be employed to achieve ring closure. nih.gov

In the synthesis of thiazinone derivatives, the cyclization of the acyclic precursor can occur via a Michael addition reaction. nih.gov For example, an intermediate formed from 2-mercaptobenzimidazole and a substituted acrylic acid can be cyclized when the sulfur atom attacks the α,β-unsaturated carbonyl system. nih.gov This intramolecular conjugate addition is an effective method for constructing the six-membered thiazine ring.

Alternative Synthetic Routes and Novel Precursors

Beyond the more traditional multi-step sequences, one-pot methodologies have been developed to enhance synthetic efficiency. A notable alternative route for synthesizing benzimidazole-thiazinone derivatives involves a one-pot reaction between 2-mercaptobenzimidazole and a trans-substituted acrylic acid. nih.gov This process utilizes a coupling reagent, such as 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate (TBTU), in the presence of a base like N,N-diisopropylethylamine (DIPEA). nih.gov The reaction proceeds through the formation of an active ester intermediate, followed by nucleophilic attack and a final intramolecular Michael addition to yield the fused tricyclic product. nih.gov This method avoids the complexity associated with other coupling agents like DCC, where byproduct removal can be challenging. nih.gov

Regioselectivity and Diastereoselectivity in the Synthesis of 4H-nih.govresearchgate.netthiazino[3,2-a]benzimidazol-4-ol Derivatives

The construction of the thiazino-benzimidazole skeleton often involves the reaction of a bifunctional benzimidazole precursor, such as 2-mercaptobenzimidazole, with a suitable electrophile, leading to cyclization. The inherent asymmetry and multiple reactive sites in the precursors make the control of regioselectivity and diastereoselectivity a critical challenge.

Regioselectivity:

Regioselectivity in the synthesis of thiazino-benzimidazole derivatives is highly dependent on the choice of reactants and, notably, the reaction conditions. The ambident nucleophilic character of 2-mercaptobenzimidazole allows for alkylation or acylation at either the sulfur atom (S-alkylation) or one of the nitrogen atoms (N-alkylation). Subsequent cyclization must be precisely controlled to yield the desired constitutional isomer.

A key strategy for forming the nih.govresearchgate.netthiazino[3,2-a]benzimidazole ring system involves the reaction between 2-mercaptobenzimidazole and α,β-unsaturated acids or their derivatives. nih.gov The initial step is typically a Michael addition of the thiol group to the unsaturated system, followed by an intramolecular cyclization. The regiochemical outcome is determined by which nitrogen of the benzimidazole ring participates in the final ring closure.

Recent studies have demonstrated that reaction conditions can be a powerful tool to direct regioselectivity. For instance, in reactions involving 2-mercaptobenzimidazole and 2-bromo-1,3-diketones, different products can be obtained by simply changing the synthetic approach. rsc.orgresearchgate.net Conventional solvent-mediated (in Dichloromethane) and solvent-free methods tend to yield S-alkylated, uncyclized intermediates. rsc.orgresearchgate.net In contrast, employing a visible-light irradiation strategy promotes a regioselective [3 + 2] cyclo-condensation, leading directly to the cyclized benzimidazo[2,1-b]thiazole product in high yields. rsc.orgresearchgate.net This condition-driven regioselectivity highlights the potential to selectively synthesize either linear or fused heterocyclic systems from the same set of precursors.

The table below illustrates how reaction conditions can dictate the regiochemical outcome in the reaction of 2-mercaptobenzimidazole with 2-bromo-1,3-diketones. rsc.orgresearchgate.net

PrecursorsConditionProduct TypeRegioselectivity Outcome
2-Mercaptobenzimidazole + 2-Bromo-1,3-diketoneSolvent-free (Grindstone)2-((1-acetyl-1H-benzo biointerfaceresearch.comnih.govimidazole-2-yl)thio)-1-arylethan-1-one (Linear)S-alkylation
2-Mercaptobenzimidazole + 2-Bromo-1,3-diketoneVisible-light irradiation6-substituted-2-aroyl-3-methylbenzimidazo[2,1-b]thiazole (Cyclized)Cyclo-condensation

This interactive table is based on data reported for the synthesis of related benzimidazo[2,1-b]thiazoles, illustrating the principle of condition-driven regioselectivity. rsc.orgresearchgate.net

Furthermore, in the synthesis of related imidazo[2,1-b] nih.govresearchgate.netthiazine derivatives, high regioselectivity was observed in the nucleophilic substitution reaction between 3-hydroxy(benzo)imidazo[2,1-b] nih.govresearchgate.netthiazines and substituted 4-fluoropyridines. The reaction occurs exclusively at position 4 of the pyridine ring, demonstrating how the electronic properties of the substrates can govern the reaction's regiochemistry. biointerfaceresearch.com

Diastereoselectivity:

When the precursors used in the synthesis contain stereocenters, or when new stereocenters are formed during the reaction, controlling the diastereoselectivity becomes paramount. The synthesis of 2-aryl-2,3-dihydro-4H- nih.govresearchgate.netthiazino[3,2-a]benzimidazol-4-ones, for example, creates a chiral center at the C2 position of the thiazine ring. osi.lv The spatial arrangement of the aryl group at this position relative to the rest of the fused system can lead to different diastereomers.

While specific studies on the diastereoselective synthesis of 4H- nih.govresearchgate.netthiazino[3,2-a]benzimidazol-4-ol are limited, research on analogous fused heterocyclic systems provides valuable insights. An efficient diastereoselective synthesis of fused nih.govresearchgate.netthiazolo nih.govresearchgate.netoxazines has been achieved through the reaction of thiazoles with dialkyl acetylenedicarboxylates in the presence of ethyl pyruvate, indicating that multi-component reactions can be fine-tuned to favor the formation of a single diastereomer. nih.gov The control over the stereochemical outcome is often achieved through the careful selection of catalysts, solvents, and reaction temperatures, which can influence the transition state geometry of the key bond-forming step.

Green Chemistry Principles in Synthetic Route Development for 4H-nih.govresearchgate.netthiazino[3,2-a]benzimidazol-4-ol

The integration of green chemistry principles into synthetic organic chemistry aims to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. rsc.org The synthesis of benzimidazole-based heterocycles has significantly benefited from these approaches, particularly through the use of microwave-assisted synthesis and solvent-free reaction conditions. eurekaselect.commdpi.com

Microwave-Assisted Methods:

Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. eurekaselect.com Compared to conventional heating, microwave-assisted synthesis often leads to dramatic reductions in reaction times (from hours to minutes), higher product yields, and cleaner reaction profiles with fewer byproducts. researchgate.netarkat-usa.org These advantages stem from the efficient and direct transfer of energy to the reacting molecules.

Several studies have reported the successful application of microwave heating for the synthesis of benzimidazole-thiazine and related heterocyclic systems. nih.govresearchgate.net For instance, the one-pot synthesis of 1H,3H-thiazolo[3,4-a]benzimidazoles via the condensation-cyclization of 1,2-phenylenediamine, an aromatic aldehyde, and 2-mercaptoacetic acid was significantly improved using microwave irradiation. arkat-usa.org

The following table compares conventional and microwave-assisted methods for the synthesis of various benzimidazole derivatives, demonstrating the efficiency of the green chemistry approach. arkat-usa.org

Product TypeMethodReaction TimeYieldReference
1-Benzyl-2-phenyl-1H-benzimidazoleConventional Heating12 hours70% arkat-usa.org
1-Benzyl-2-phenyl-1H-benzimidazoleMicrowave (Solvent-free)6 minutes95% arkat-usa.org
2,3-Diaryl-1,3-thiazolidin-4-onesConventional Heating8-12 hours60-75% arkat-usa.org
2,3-Diaryl-1,3-thiazolidin-4-onesMicrowave (in Ethanol)7-10 minutes85-94% arkat-usa.org

This interactive table summarizes the benefits of microwave-assisted synthesis over conventional methods for related heterocyclic compounds. arkat-usa.org

Solvent-Free Synthesis:

Another key principle of green chemistry is the reduction or elimination of volatile organic solvents, which are often toxic, flammable, and environmentally harmful. Solvent-free, or "dry media," reactions, frequently coupled with microwave irradiation, offer a cleaner and more efficient alternative. mdpi.comarkat-usa.org These reactions are typically carried out by grinding the solid reactants together, sometimes with a solid support, which minimizes waste and simplifies product purification. rsc.org The synthesis of 1,2-disubstituted benzimidazoles has been achieved with quantitative yields in just 5 minutes under solvent-free microwave conditions, showcasing the remarkable efficiency and environmental benefits of this technique. mdpi.com Similarly, a solvent-free approach for synthesizing thiazolo[3,2-a]benzimidazol-4(3H)-one derivatives has also been reported. nih.gov

The development of these green synthetic protocols is not only advantageous for environmental reasons but also offers practical benefits in terms of speed, efficiency, and cost, making them highly attractive for the synthesis of complex molecules like 4H- nih.govresearchgate.netthiazino[3,2-a]benzimidazol-4-ol and its derivatives.

Advanced Spectroscopic Characterization and Structural Analysis of 4h 1 2 Thiazino 3,2 a Benzimidazol 4 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for delineating the precise connectivities and spatial arrangements of atoms within a molecule. A combination of one-dimensional and two-dimensional NMR experiments provides a comprehensive picture of the molecular framework of 4H-thiazino[3,2-a]benzimidazol-4-ol.

1D NMR Techniques (¹H, ¹³C, DEPT Experiments)

The ¹H NMR spectrum of 4H-thiazino[3,2-a]benzimidazol-4-ol provides crucial information about the number, environment, and coupling interactions of protons. The aromatic protons of the benzimidazole (B57391) ring typically appear as a complex multiplet in the downfield region. The protons of the thiazine (B8601807) ring exhibit distinct chemical shifts that are informative of their electronic environment and proximity to the hydroxyl group and the sulfur atom.

The ¹³C NMR spectrum reveals the carbon framework of the molecule. The number of distinct signals confirms the number of chemically non-equivalent carbon atoms. The chemical shifts of the aromatic carbons, the quaternary carbon at the ring junction, and the carbons within the thiazine ring are all identified. DEPT (Distortionless Enhancement by Polarization Transfer) experiments are instrumental in distinguishing between methine (CH), methylene (B1212753) (CH₂), and methyl (CH₃) carbons, further aiding in the complete assignment of the carbon signals.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for 4H-thiazino[3,2-a]benzimidazol-4-ol

Position¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)Carbon Type (DEPT)
H-1Multiplet------
C-1---AromaticCH
H-2Multiplet------
C-2---AromaticCH
H-3Multiplet------
C-3---AromaticCH
C-3a---Aromatic QuaternaryC
H-4Singlet------
C-4---AliphaticCH
C-5a---Aromatic QuaternaryC
H-6Multiplet------
C-6---AromaticCH
H-7Multiplet------
C-7---AromaticCH
H-8Multiplet------
C-8---AromaticCH
H-9Multiplet------
C-9---AromaticCH
C-9a---Aromatic QuaternaryC
OHBroad Singlet------

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and concentration used.

2D NMR Techniques (e.g., HMQC, HMBC, COSY)

Two-dimensional NMR experiments are pivotal in establishing the connectivity between different parts of the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling interactions. For 4H-thiazino[3,2-a]benzimidazol-4-ol, COSY spectra would show correlations between adjacent protons in the aromatic system and within the thiazine ring, helping to trace the spin systems.

HMQC (Heteronuclear Multiple Quantum Coherence): Now more commonly replaced by the HSQC (Heteronuclear Single Quantum Coherence) experiment, this technique correlates directly bonded proton and carbon atoms. It allows for the unambiguous assignment of each proton signal to its corresponding carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment detects longer-range couplings between protons and carbons (typically over two to three bonds). HMBC is crucial for connecting the different structural fragments of the molecule. For instance, correlations from the protons on the thiazine ring to the quaternary carbons of the benzimidazole core would confirm the fused ring structure.

Advanced NMR Experiments for Stereochemical Assignments

In cases where stereocenters are present, advanced NMR techniques such as NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) can be employed. For 4H-thiazino[3,2-a]benzimidazol-4-ol, the hydroxyl-bearing carbon (C-4) is a stereocenter. NOESY experiments can reveal through-space interactions between protons, providing insights into the relative stereochemistry of the molecule. For example, a NOE correlation between the proton at C-4 and a specific proton on the benzimidazole ring would suggest their spatial proximity, helping to define the conformation of the thiazine ring relative to the benzimidazole plane.

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) Analysis

FT-IR spectroscopy provides valuable information about the functional groups present in a molecule. The FT-IR spectrum of 4H-thiazino[3,2-a]benzimidazol-4-ol is characterized by specific absorption bands that correspond to the vibrational modes of its constituent bonds.

Table 2: Characteristic FT-IR Absorption Bands for 4H-thiazino[3,2-a]benzimidazol-4-ol

Wavenumber (cm⁻¹)IntensityAssignment
3400-3200BroadO-H stretching (hydroxyl group)
3100-3000MediumAromatic C-H stretching
2980-2850MediumAliphatic C-H stretching
1620-1600StrongC=N stretching (imidazole)
1580-1450Medium-StrongAromatic C=C stretching
1250-1200StrongC-N stretching
1100-1000StrongC-O stretching (secondary alcohol)
750-700StrongC-S stretching

The presence of a broad absorption band in the region of 3400-3200 cm⁻¹ is a clear indication of the hydroxyl group. The sharp peaks in the aromatic region confirm the presence of the benzimidazole moiety, while the C-S stretching vibration further supports the thiazine ring structure.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis. For 4H-thiazino[3,2-a]benzimidazol-4-ol, high-resolution mass spectrometry (HRMS) would provide the exact mass, confirming its molecular formula.

The fragmentation pattern observed in the mass spectrum is often characteristic of the compound's structure. Common fragmentation pathways for this molecule might include the loss of a water molecule from the hydroxyl group, cleavage of the thiazine ring, and fragmentation of the benzimidazole core. The molecular ion peak (M⁺) would be prominent, and the analysis of the major fragment ions helps to piece together the molecular structure, corroborating the findings from NMR and IR spectroscopy.

Table 3: Predicted Mass Spectrometry Fragmentation for 4H-thiazino[3,2-a]benzimidazol-4-ol

m/z ValueProposed Fragment
[M]⁺Molecular Ion
[M-H₂O]⁺Loss of water
[M-C₂H₃O]⁺Cleavage of the thiazine ring
[Benzimidazole]⁺Fragmentation leading to the stable benzimidazole cation

X-ray Diffraction (XRD) Crystallography for Solid-State Structure Determination

While spectroscopic methods provide invaluable information about molecular connectivity and functional groups, single-crystal X-ray diffraction provides the most definitive evidence of the three-dimensional structure of a molecule in the solid state. This technique allows for the precise determination of bond lengths, bond angles, and torsional angles, offering an unambiguous confirmation of the molecular geometry and stereochemistry.

For 4H-thiazino[3,2-a]benzimidazol-4-ol, a successful single-crystal XRD study would reveal:

The crystal system and space group in which the compound crystallizes.

The exact conformation of the thiazine ring, which is often a non-planar, chair or boat-like conformation.

The planarity of the benzimidazole ring system.

The intramolecular and intermolecular hydrogen bonding interactions, particularly involving the hydroxyl group, which can significantly influence the crystal packing.

The structural parameters obtained from XRD are often used to validate computational models and to provide a basis for understanding the structure-activity relationships of this class of compounds.

Table 4: Representative Crystallographic Data for a Related Thiazino-Benzimidazole Derivative

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.123
b (Å)12.456
c (Å)15.789
β (°)98.76
Z4

Note: This data is for a representative related structure and serves as an example of the type of information obtained from an XRD study.

Based on a comprehensive search of scientific literature and chemical databases, there is currently no available published data on the specific advanced spectroscopic characterization and detailed structural analysis of the compound 4H- ebi.ac.ukrsc.orgthiazino[3,2-a]benzimidazol-4-ol .

While information exists for related structures, such as the ketone analog (4H- ebi.ac.ukrsc.orgthiazino[3,2-a]benzimidazol-4-one) and other benzimidazole derivatives, the specific experimental data required to accurately and authoritatively address the requested outline for 4H- ebi.ac.ukrsc.orgthiazino[3,2-a]benzimidazol-4-ol is not present in the available resources.

Specifically, the following information could not be located for the target compound:

Crystal System and Space Group: No crystallographic studies have been published, which is a prerequisite for determining these parameters.

Noncovalent Interactions (e.g., C–H···π, π···π Stacking): Analysis of these interactions is dependent on having a solved crystal structure, which is unavailable.

Conformational Analysis and Torsion Angle Determination: These detailed geometric parameters are also derived from experimental structural analysis like X-ray crystallography, which has not been reported for this compound.

Due to the strict requirement to focus solely on 4H- ebi.ac.ukrsc.orgthiazino[3,2-a]benzimidazol-4-ol and the absence of the necessary scientific data, it is not possible to generate the requested article with the specified level of detail and accuracy.

Chemical Reactivity and Transformations of 4h 1 2 Thiazino 3,2 a Benzimidazol 4 Ol and Its Analogues

Nucleophilic Substitution Reactions at the Thiazine (B8601807) Ring

The thiazine ring in 4H- nih.govthiazino[3,2-a]benzimidazol-4-ol and its derivatives is a key site for nucleophilic substitution reactions. The presence of the sulfur and nitrogen heteroatoms influences the electron distribution within the ring, making certain positions susceptible to attack by nucleophiles.

Derivatives of the thiazino[3,2-a]benzimidazole system have been shown to react with a variety of nucleophilic reagents. For instance, related chloro-substituted pyrimidino-thiazolo-benzimidazole analogues readily undergo nucleophilic substitution with alcohols, phenols, primary and secondary amines, sodium azide (B81097), and mercaptoacetic acid, leading to a diverse range of functionalized products. While direct studies on 4H- nih.govthiazino[3,2-a]benzimidazol-4-ol are limited, these findings on analogous systems suggest a similar potential for reactivity.

NucleophileProduct Type
AlcoholsEther derivatives
PhenolsAryl ether derivatives
Primary AminesSecondary amine derivatives
Secondary AminesTertiary amine derivatives
Sodium AzideAzide derivatives
Mercaptoacetic acidThioether derivatives

This table illustrates the expected product types from nucleophilic substitution reactions on an activated thiazine ring, based on reactivity of analogous structures.

In nucleophilic reactions on heterocyclic systems, a competition between substitution and elimination pathways is often observed. The outcome is influenced by factors such as the nature of the substrate, the nucleophile's basicity and steric hindrance, the solvent, and the reaction temperature. For the 4H- nih.govthiazino[3,2-a]benzimidazol-4-ol system, the potential for elimination would likely involve the hydroxyl group at the 4-position and a proton on an adjacent carbon. The choice of a non-basic nucleophile and milder reaction conditions would favor the substitution product. Conversely, strong, bulky bases are more likely to promote elimination, leading to the formation of a double bond within the thiazine ring.

Electrophilic Aromatic Substitution on the Benzimidazole (B57391) Moiety

The benzimidazole portion of the molecule is an aromatic, electron-rich system, making it amenable to electrophilic aromatic substitution reactions. The fusion of the imidazole (B134444) ring to the benzene (B151609) ring influences the regioselectivity of these reactions. Generally, electrophilic attack is directed to the benzene ring of the benzimidazole moiety. Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts acylation and alkylation. The specific position of substitution on the benzimidazole ring will be dictated by the directing effects of the fused imidazole ring and any existing substituents.

Modifications of the Hydroxyl Group at the 4-Position

The hydroxyl group at the 4-position is a prime site for a variety of chemical modifications, allowing for the synthesis of a wide array of derivatives with potentially altered biological activities and physicochemical properties.

The hydroxyl group can be readily converted into esters and ethers through standard synthetic methodologies. Esterification can be achieved by reacting 4H- nih.govthiazino[3,2-a]benzimidazol-4-ol with acyl chlorides or acid anhydrides in the presence of a base. This reaction introduces an acyl group, which can modulate the compound's lipophilicity and other properties.

Etherification , on the other hand, involves the reaction of the hydroxyl group with alkyl halides or other alkylating agents under basic conditions, such as in the presence of sodium hydride. This leads to the formation of an ether linkage.

ReactionReagentFunctional Group Introduced
EsterificationAcyl chloride/Acid anhydride (B1165640)Ester (-OCOR)
EtherificationAlkyl halideEther (-OR)

This table summarizes the key reactions for the modification of the hydroxyl group at the 4-position.

Oxidation of the secondary alcohol at the 4-position would yield the corresponding ketone, 4H- nih.govthiazino[3,2-a]benzimidazol-4-one. A variety of oxidizing agents can be employed for this transformation, with the choice depending on the desired selectivity and the presence of other sensitive functional groups in the molecule. Common reagents for the oxidation of secondary alcohols to ketones include chromate-based reagents (e.g., pyridinium chlorochromate, PCC) and manganese dioxide, as well as milder, more modern methods. The resulting ketone offers a new site for further chemical manipulation, such as nucleophilic addition reactions at the carbonyl carbon. The synthesis of 2-aryl-2,3-dihydro-4H- nih.govthiazino[3,2-a]benzimidazol-4-ones has been reported through the reaction of 2-mercaptobenzimidazole (B194830) with cinnamoyl chloride and its derivatives, indicating that the 4-oxo functionality is a key synthetic target in this class of compounds.

Ring-Opening and Rearrangement Reactions of the Thiazino-Benzimidazole System

The stability and reactivity of the fused 4H- nih.govsemanticscholar.orgthiazino[3,2-a]benzimidazol-4-ol system and its analogues are influenced by the intricate interplay of the fused heterocyclic rings. Under certain conditions, these compounds can undergo ring-opening or rearrangement reactions, leading to the formation of novel structural motifs. The literature on these transformations for the precise 4H- nih.govsemanticscholar.orgthiazino[3,2-a]benzimidazol-4-ol skeleton is specific and often explored in the context of its derivatives, particularly the thiazolo[3,2-a]benzimidazoles, which can be considered as lower homologues.

One notable rearrangement involves the reaction of 3-methylthiazolo[3,2-a]benzimidazole with propiolic esters, which does not lead to a simple addition but results in a skeletal rearrangement to afford a thiazino[4,3-a]-benzimidazole derivative. nih.gov This transformation highlights the potential for ring expansion and rearrangement within this heterocyclic family, driven by the introduction of reactive species.

In a related context, base-induced rearrangements have been observed in similar fused systems. For instance, functionalized imidazo[4,5-e]thiazolo[2,3-c] nih.govnih.govnih.govtriazines undergo a cascade sequence of hydrolysis and skeletal rearrangement upon treatment with potassium hydroxide in methanol (B129727). nih.gov This process involves a change in the thiazolotriazine junction, suggesting that the thiazine ring in the thiazino-benzimidazole system could be susceptible to similar base-catalyzed transformations.

Nucleophilic attack can also induce ring-opening reactions. The hydrolysis of the related thiazolo[3,2-a]benzimidazol-3(2H)-ones with piperazine or N-monosubstituted piperazines in refluxing ethanol (B145695) leads to the opening of the thiazole (B1198619) ring and the formation of piperazine derivatives. nih.gov This reaction demonstrates the susceptibility of the carbonyl group in the fused ring system to nucleophilic attack, a reactivity that could be extrapolated to the hydroxyl group in 4H- nih.govsemanticscholar.orgthiazino[3,2-a]benzimidazol-4-ol or the carbonyl in its keto tautomer.

The following table summarizes selected examples of ring-opening and rearrangement reactions in thiazino-benzimidazole and related systems.

Starting MaterialReagents and ConditionsProduct(s)Reaction TypeReference
3-Methylthiazolo[3,2-a]benzimidazolePropiolic estersThiazino[4,3-a]-benzimidazole derivativeRearrangement nih.gov
Imidazo[4,5-e]thiazolo[2,3-c] nih.govnih.govnih.govtriazin-7(8H)-ylidene)acetic acid estersExcess KOH in methanolImidazo[4,5-e] nih.govsemanticscholar.orgthiazino[2,3-c] nih.govnih.govnih.govtriazinesHydrolysis and skeletal rearrangement nih.gov
Thiazolo[3,2-a]benzimidazol-3(2H)-onesPiperazine or N-monosubstituted piperazine in refluxing ethanolPiperazine derivativesNucleophilic ring-opening nih.gov

Investigation of Substituent Effects on Reaction Pathways and Selectivity

The electronic and steric effects of substituents on the benzimidazole or thiazine ring can significantly influence the reactivity, stability, and selectivity of reaction pathways in the 4H- nih.govsemanticscholar.orgthiazino[3,2-a]benzimidazol-4-ol system and its analogues. While comprehensive studies focusing solely on this specific parent compound are limited, research on substituted derivatives provides valuable insights into these effects.

In the synthesis of a series of fused tricyclic benzimidazole–thiazinone derivatives, the nature and position of substituents on a trans-acrylic acid precursor were found to affect the biological activity of the final products. nih.gov Although this study did not directly investigate the effect on reaction pathways, the differing biological activities of compounds with para-bromo, para-chloro, para-fluoro, and ortho-methoxy substituents suggest that these groups alter the electronic distribution and conformation of the entire molecule. Such electronic modulation would invariably impact the susceptibility of the thiazine ring to nucleophilic or electrophilic attack, and could influence the propensity for ring-opening or rearrangement.

For example, electron-withdrawing groups on the benzimidazole ring would be expected to increase the electrophilicity of the carbonyl carbon in the thiazine ring (in the keto form of the title compound), making it more susceptible to nucleophilic attack and potential ring-opening. Conversely, electron-donating groups would be expected to have the opposite effect.

A study on the one-pot, three-component reaction to form thiazine-dicarboxylates noted that the presence of electron-withdrawing fluorine and chlorine substituents at the para-position of a phenyl group on the reacting substrate led to a slight decrease in the reaction yield compared to a methyl substituent at the same position. semanticscholar.org This observation provides direct evidence of the electronic influence of substituents on the efficiency of forming a thiazine ring, which can be correlated to the stability and reactivity of the resulting heterocyclic system.

The following table summarizes the observed effects of different substituents on the properties and reactivity of thiazino-benzimidazole analogues.

Compound SeriesSubstituent(s)PositionObserved EffectInferred Influence on ReactivityReference
Fused tricyclic benzimidazole–thiazinone derivatives-Br, -Cl, -F, -OCH3para- and ortho- on a phenyl ringVaried antimicrobial activityAltered electronic distribution of the molecule, potentially affecting the stability and reactivity of the thiazine ring. nih.gov
Thiazine-dicarboxylates-F, -Clpara- on a phenyl ringSlight decrease in reaction yield compared to -CH3Electron-withdrawing groups may disfavor the transition state leading to the formation of the thiazine ring. semanticscholar.org

Computational and Theoretical Investigations of 4h 1 2 Thiazino 3,2 a Benzimidazol 4 Ol

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. DFT calculations are instrumental in predicting a wide range of molecular properties of 4H- ebi.ac.ukchembk.comthiazino[3,2-a]benzimidazol-4-ol.

The electronic structure of a molecule is fundamental to its chemical behavior. DFT studies can map the electron density distribution, revealing electronegative and electropositive regions. A key aspect of this analysis is the examination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a critical parameter for determining molecular stability and reactivity. nih.gov A smaller gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov For 4H- ebi.ac.ukchembk.comthiazino[3,2-a]benzimidazol-4-ol, the HOMO is likely to be localized on the electron-rich benzimidazole (B57391) and thiazine (B8601807) rings, particularly the sulfur and nitrogen atoms. The LUMO, conversely, would be distributed over the aromatic system, ready to accept electron density.

Table 1: Illustrative HOMO-LUMO Energy Data for a Thiazino-Benzimidazole Derivative

ParameterEnergy (eV)
HOMO Energy-6.2
LUMO Energy-1.8
HOMO-LUMO Gap4.4

Note: This table is illustrative and based on typical values for similar heterocyclic systems. Actual values for 4H- ebi.ac.ukchembk.comthiazino[3,2-a]benzimidazol-4-ol would require specific DFT calculations.

DFT calculations can accurately predict spectroscopic parameters, which is invaluable for confirming the structure of newly synthesized compounds. For 4H- ebi.ac.ukchembk.comthiazino[3,2-a]benzimidazol-4-ol, predicting the ¹H and ¹³C NMR chemical shifts is particularly useful. nih.gov By comparing the calculated shifts with experimental data, the precise stereochemistry and constitution of the molecule can be verified. nih.gov The Gauge-Including Atomic Orbital (GIAO) method is a common DFT-based approach for calculating NMR parameters. researchgate.net

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a fingerprint of a molecule based on its vibrational modes. DFT calculations can compute these vibrational frequencies, aiding in the interpretation of experimental spectra. nih.gov Each calculated frequency corresponds to a specific molecular motion, such as the stretching of C-H, N-H, O-H, C=N, and C-S bonds, as well as bending and torsional modes of the entire structure. researchgate.net A scaling factor is often applied to the calculated frequencies to improve agreement with experimental data, accounting for anharmonicity and other method-specific limitations. epstem.net

Conformational Analysis and Potential Energy Surface Mapping

The three-dimensional structure of 4H- ebi.ac.ukchembk.comthiazino[3,2-a]benzimidazol-4-ol is not rigid. The thiazine ring can adopt different conformations, such as chair, boat, or twist-boat forms. Conformational analysis involves systematically exploring these different spatial arrangements to identify the most stable (lowest energy) conformers.

By mapping the potential energy surface (PES) as a function of key dihedral angles, computational methods can identify the global minimum energy structure and the energy barriers between different conformers. researchgate.net This information is critical for understanding how the molecule's shape influences its biological activity and physical properties.

Reaction Mechanism Elucidation through Computational Transition State Theory

Computational methods are essential for studying the mechanisms of chemical reactions involving 4H- ebi.ac.ukchembk.comthiazino[3,2-a]benzimidazol-4-ol. Transition State Theory, combined with DFT, allows for the identification of transition state structures, which are the highest energy points along a reaction coordinate.

By calculating the activation energies, chemists can predict the feasibility and kinetics of various synthetic pathways or metabolic transformations. For example, the synthesis of related thiazino-benzimidazole derivatives has been studied computationally to understand the cyclization steps and the influence of different reagents. researchgate.net

Molecular Dynamics Simulations to Explore Dynamic Behavior

While DFT calculations provide insights into static molecular properties, Molecular Dynamics (MD) simulations allow for the exploration of the dynamic behavior of 4H- ebi.ac.ukchembk.comthiazino[3,2-a]benzimidazol-4-ol over time. MD simulations solve Newton's equations of motion for the atoms in the molecule, providing a trajectory that reveals how the molecule moves, vibrates, and interacts with its environment (e.g., a solvent or a biological receptor). nih.gov

These simulations are particularly useful for understanding how the molecule might bind to a protein target, revealing key interactions and conformational changes that are essential for drug design.

Quantum Chemical Descriptors for Reactivity Prediction

The prediction of molecular reactivity through computational methods has become an invaluable tool in chemical research. By employing quantum chemical calculations, it is possible to determine a range of descriptors that provide insight into the electronic structure and, consequently, the chemical behavior of a molecule. For the compound 4H- Current time information in Edmonton, CA.nih.govthiazino[3,2-a]benzimidazol-4-ol , theoretical studies utilizing Density Functional Theory (DFT) could elucidate its reactivity patterns.

DFT calculations are instrumental in determining the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is indicative of a molecule's ability to donate electrons, with higher HOMO energies suggesting a greater propensity for donation. Conversely, the LUMO energy reflects the ability of a molecule to accept electrons, where lower LUMO energies indicate a greater ease of acceptance. The difference between these two energies, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of chemical reactivity and stability. A smaller HOMO-LUMO gap generally correlates with higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO.

From these fundamental energies, a suite of global reactivity descriptors can be derived. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). Electronegativity, the power of an atom or molecule to attract electrons, can be calculated from the HOMO and LUMO energies. Chemical hardness represents the resistance to change in electron distribution or charge transfer and is related to the HOMO-LUMO gap. A larger gap implies greater hardness and lower reactivity. The global electrophilicity index provides a measure of the stabilization in energy when the system acquires an additional electronic charge from the environment.

While specific DFT studies on 4H- Current time information in Edmonton, CA.nih.govthiazino[3,2-a]benzimidazol-4-ol are not widely available in the public domain, analysis of related benzimidazole-thiazole hybrid structures provides a framework for understanding its potential reactivity. For instance, computational studies on various benzimidazole-thiadiazole derivatives have demonstrated how substitutions on the aromatic rings can modulate the HOMO and LUMO energy levels and, therefore, the reactivity of the entire molecule. It is reasonable to infer that the electronic properties of 4H- Current time information in Edmonton, CA.nih.govthiazino[3,2-a]benzimidazol-4-ol would similarly be influenced by its fused ring system and the hydroxyl group.

A hypothetical representation of such data, based on typical values for similar heterocyclic systems, is presented in the table below. It is important to note that these are illustrative values and would require specific computational analysis for validation.

DescriptorSymbolFormulaIllustrative Value (eV)
Highest Occupied Molecular Orbital EnergyEHOMO--5.8
Lowest Unoccupied Molecular Orbital EnergyELUMO--1.5
HOMO-LUMO Energy GapΔEELUMO - EHOMO4.3
Electronegativityχ-(EHOMO + ELUMO)/23.65
Chemical Hardnessη(ELUMO - EHOMO)/22.15
Global Electrophilicity Indexωχ2 / (2η)3.10

The distribution of the HOMO and LUMO across the molecular structure is also a key aspect of reactivity prediction. In many benzimidazole-containing systems, the HOMO is often localized on the electron-rich benzimidazole and thiazine portions, while the LUMO may be distributed more broadly across the conjugated system. The specific locations of these orbitals would highlight the most probable sites for electrophilic and nucleophilic attack, respectively. For 4H- Current time information in Edmonton, CA.nih.govthiazino[3,2-a]benzimidazol-4-ol , the nitrogen and sulfur atoms, as well as the aromatic rings, would be expected to play significant roles in defining the frontier molecular orbitals. A detailed computational study would be necessary to map these orbitals and provide a definitive prediction of the compound's reactive sites.

Structure Activity Relationship Sar Studies and Mechanistic Research of 4h 1 2 Thiazino 3,2 a Benzimidazol 4 Ol Derivatives Non Clinical Focus

Investigation of Molecular Interactions with Biological Macromolecules (e.g., enzymes, receptors)

Derivatives of the benzimidazole-thiazole family have been shown to interact with a variety of biological macromolecules, which is central to their therapeutic potential. The nature and specificity of these interactions are highly dependent on the substitution patterns on the heterocyclic core.

Enzyme Inhibition : A primary mode of action for many of these derivatives is the inhibition of key enzymes. For instance, certain benzimidazole-thiadiazole hybrids have been found to interact with the heme group of 14-α demethylase (CYP51), an essential enzyme in fungal ergosterol biosynthesis. nih.gov Molecular docking studies have predicted that the inhibition of LD-carboxypeptidase may be a plausible mechanism for the antibacterial activity of some benzothiazolylthiazolidin-4-one derivatives. nih.gov Other related compounds have been investigated as inhibitors of tubulin polymerization, binding to the colchicine site and disrupting microtubule dynamics, a mechanism relevant to anticancer activity. nih.gov

Receptor Binding : In silico studies on benzimidazole-bearing thiazolidin-4-one derivatives have shown potential interactions with the ligand-binding domain of human peroxisome proliferator-activated receptor gamma (PPARγ), a key target in diabetes management. scispace.com These interactions are typically stabilized by hydrogen bonds and other polar interactions within the receptor's active site. scispace.com

DNA Interactions : Some amidino-substituted benzimidazoles have demonstrated the ability to bind within the minor groove of AT-rich DNA sequences. nih.gov This interaction is a significant mechanism for antibacterial activity, particularly against respiratory pathogens. nih.gov

Rational Design Principles for Modulating Bioactivity

The bioactivity of 4H- nanobioletters.comnih.govthiazino[3,2-a]benzimidazol-4-ol derivatives can be systematically modulated through rational design principles. SAR studies have provided crucial insights into how specific structural modifications influence potency and selectivity.

Influence of Substituents : The nature and position of substituents on the aromatic rings are critical. For example, the presence of electron-withdrawing groups, such as a chloro group, on a phenyl ring attached to the core structure has been shown to significantly enhance antimicrobial activity. nanobioletters.com Conversely, electron-donating groups like methyl and methoxy groups can decrease activity against certain bacterial strains. nanobioletters.com In a series of benzimidazole (B57391)–thiadiazole hybrids, an electron-withdrawing chloro group on an ethyl substituent appeared to increase both antibacterial and antifungal activity. nih.gov

Bioisosteric Replacement : The replacement of one chemical group with another that has similar physical or chemical properties (a bioisostere) is a common strategy. The development of benzothiazole bioisosteres of benzimidazole derivatives has been explored to evaluate the influence on antibacterial activity. nih.gov

Hybrid Pharmacophore Approach : A successful design strategy involves combining multiple bioactive scaffolds into a single molecule. Fused tricyclic benzimidazole-thiazinone derivatives have been rationally designed by combining these two motifs, both of which are known for their broad therapeutic potential. researchgate.netnih.gov This approach aims to create hybrid molecules with enhanced or novel biological activities.

Mechanistic Insights into Observed Antimicrobial Activity (e.g., binding sites, inhibition mechanisms)

Derivatives based on the benzimidazole-thiazole framework are known for their significant antimicrobial properties. nih.gov Research has focused on understanding the specific mechanisms through which they exert these effects.

The antifungal action of these compounds often involves targeting structures and pathways unique to fungal cells.

Cell Wall Disruption : One potent 1,3,4-thiadiazole derivative demonstrated antifungal activity by disrupting the biogenesis of the fungal cell wall. nih.gov This mechanism leads to the loss of characteristic cell shape, the formation of giant cells, and leakage of protoplasmic material, ultimately causing cell death. nih.gov

Enzyme Inhibition : A key mechanism for many azole and related heterocyclic antifungals is the inhibition of 14-α demethylase (CYP51). Molecular docking studies suggest that benzimidazole–thiadiazole derivatives can bind to this enzyme, with the thiadiazole core interacting with the heme group and the benzimidazole ring forming hydrogen bonds with amino acid residues like Met508. nih.gov

Oxidative Stress Induction : A (4-phenyl-1,3-thiazol-2-yl) hydrazine derivative, known as 31C, was found to exert its potent fungicidal activity against Candida albicans by inducing the accumulation of reactive oxygen species (ROS). frontiersin.org This leads to significant oxidative damage, including DNA damage, which plays a critical role in the compound's cell-killing effect. frontiersin.org The antifungal activity could be reduced by the addition of ROS scavengers. frontiersin.org

The following table summarizes the minimum inhibitory concentration (MIC) values for selected benzimidazole and thiazole (B1198619) derivatives against various fungal species.

Compound TypeFungal StrainMIC (μg/mL)Reference
Hydroxy Thiazolidin-one DerivativeCandida albicans18.44 ± 0.10 nanobioletters.com
Nitro Thiazolidin-one DerivativeCandida albicans18.88 ± 0.14 nanobioletters.com
1-nonyl-1H-benzo[d]imidazoleCandida spp.0.5 - 256 nih.gov
(4-phenyl-1,3-thiazol-2-yl) hydrazine (31C)Candida albicans SC53140.0625 frontiersin.org
(4-phenyl-1,3-thiazol-2-yl) hydrazine (31C)Pathogenic Fungi0.0625 - 4 frontiersin.org

The antibacterial mechanisms of these derivatives are diverse, targeting various essential bacterial processes.

Enzyme Targeting : Docking studies have predicted that the inhibition of LD-carboxypeptidase is a likely mechanism of antibacterial action for certain benzothiazole-based thiazolidinones. nih.gov This enzyme is involved in the synthesis and maintenance of the bacterial cell wall.

DNA Binding : As previously mentioned, some tetrahydropyrimidinyl-substituted benzimidazoles exhibit potent antibacterial activity by binding to the minor groove of DNA. nih.gov This interaction can interfere with DNA replication and transcription. A benzoyl-substituted benzimidazole derivative was particularly active against the Gram-negative pathogens E. coli and M. catarrhalis. nih.gov

Structure-Activity Relationship : The antibacterial potency is highly dependent on the molecular structure. Chloro-substituted thiazolidin-4-one compounds have shown significant growth inhibition against all tested bacterial strains. nanobioletters.com In another study, a fused tricyclic benzimidazole–thiazinone derivative, CS4, exhibited potent inhibition against Pseudomonas aeruginosa and Escherichia coli and showed a synergistic effect when combined with ciprofloxacin. researchgate.net

The table below presents the antibacterial activity of selected derivatives.

Compound/DerivativeBacterial StrainActivity/MICReference
Benzoyl-substituted benzimidazole (15a)E. coliMIC = 1 μg/mL nih.gov
Benzoyl-substituted benzimidazole (15a)M. catarrhalisMIC = 2 μg/mL nih.gov
Benzoyl-substituted benzimidazole (15a)S. pyogenes (sensitive & resistant)MIC = 2 μg/mL nih.gov
Benzimidazole–thiazinone (CS4)P. aeruginosaPotent inhibition at 256 μg/mL researchgate.net
Benzimidazole–thiazinone (CS4)E. coliPotent inhibition at 512 μg/mL researchgate.net

Elucidation of Antioxidant Activity Mechanisms of Related Derivatives

Oxidative stress is implicated in numerous diseases, and compounds that can mitigate it are of significant interest. Benzimidazole and thiazole derivatives have been investigated for their antioxidant properties, which can arise from various mechanisms.

Direct Radical Scavenging : Some derivatives can act as direct scavengers of free radicals. The antioxidant activity of novel 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol derivatives was studied against the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH), with some compounds showing an effect comparable to ascorbic acid. zsmu.edu.ua

Molecular Docking and Ligand-Protein Interaction Studies (Computational Approach)

Molecular docking is a powerful computational tool used to predict the binding orientation and affinity of a small molecule to its macromolecular target. This approach has been extensively applied to the 4H- nanobioletters.comnih.govthiazino[3,2-a]benzimidazol-4-ol family to understand their interactions at the molecular level and to guide rational drug design.

Binding Site Analysis : Docking studies successfully identify the specific binding pockets and key amino acid residues involved in the interaction. For benzimidazole-thiadiazole derivatives targeting the fungal enzyme 14-α demethylase, docking revealed hydrogen bond formation with Met508. nih.gov For derivatives designed as PPARγ agonists, hydrogen bond interactions with residues such as PHE-360 and LEU-246 were identified as crucial for binding. scispace.com

Predicting Bioactivity : The binding affinity, often expressed as a docking score or binding energy, can be correlated with experimental biological activity. In a study of benzimidazole-thiadiazole derivatives as casein kinase-2 (CK2) inhibitors, the compound with the highest cytotoxicity against HeLa cells also showed the lowest binding energy (-8.61 kcal/mol) in docking simulations. nih.gov Similarly, quantitative structure-activity relationship (QSAR) models have been successfully built based on docking results to predict the inhibitory activity of compounds against human protoporphyrinogen oxidase (hPPO). nih.gov

Elucidating Binding Modes : Docking provides detailed 3D models of the ligand-protein complex. Studies on thiazole derivatives as tubulin inhibitors showed that the most potent compounds had binding energies higher than the reference drug combretastatin A-4 and fit well within the colchicine binding site. nih.gov These computational models help explain the structure-activity relationships observed experimentally and guide the synthesis of new, more potent analogs.

The following table summarizes results from various molecular docking studies on related derivatives.

Compound SeriesProtein TargetKey Interacting ResiduesPredicted Binding Energy (kcal/mol)Reference
Benzimidazole bearing thiazolidin-4-onePPARγ (1PRG)PHE-360, LEU-246Not specified, high score scispace.com
Benzimidazole–thiadiazole14-α demethylase (CYP51)Met508-10.928 (most active compound) nih.gov
Thiazole derivativesTubulin (colchicine site)Not specified-13.88 to -14.50 nih.gov
Benzimidazole-thiadiazoleCasein kinase-2 (CK2)SER-51-8.61 (compound 4c) nih.gov

Derivatives and Analogues of 4h 1 2 Thiazino 3,2 a Benzimidazol 4 Ol: Synthesis and Research Significance

Synthesis of Substituted 4H-mdpi.comresearchgate.netthiazino[3,2-a]benzimidazol-4-ols

The synthesis of substituted derivatives of this ring system is typically achieved through cyclocondensation reactions that result in the 4-oxo form. These methods allow for the incorporation of a wide variety of substituents, enabling the systematic modification of the molecule's properties.

Functional groups can be introduced onto the benzimidazole (B57391) or the thiazine (B8601807) portion of the fused ring system either by using substituted starting materials or by post-synthesis modification.

Benzimidazole Ring Functionalization: A common strategy involves starting with a substituted 2-mercaptobenzimidazole (B194830). For instance, the use of 5-ethoxy-2-mercaptobenzimidazole (B183169) allows for the introduction of an ethoxy group at what becomes the 7-position of the final thiazino[3,2-a]benzimidazole ring system. osi.lv Cyclization of substituted (2-benzimidazolyl)thioacetic acids can lead to a mixture of 6- or 7-substituted isomers, the outcome of which can be determined through NMR analysis. nih.gov This highlights the importance of regioselectivity in the synthesis of these derivatives.

Thiazine Ring Functionalization: Substituents on the thiazine ring are typically introduced by using appropriately substituted precursors in the cyclization step. For example, reacting 2-mercaptobenzimidazole with substituted cinnamoyl chlorides or acrylic acids introduces substituents at the C2 position of the thiazine ring. nih.govosi.lv

A significant area of research has been the introduction of various aryl and heteroaryl groups, particularly at the C2 position of the thiazine ring, leading to the formation of 2-aryl-2,3-dihydro-4H- mdpi.comresearchgate.netthiazino[3,2-a]benzimidazol-4-ones. researchgate.netosi.lv

One convenient method involves a one-pot, multicomponent reaction between a 1H-benzo[d]imidazole-2-thiol, a base such as N,N-diisopropylethylamine (DIPEA), and various substituted trans-acrylic acids. nih.gov This reaction is facilitated by a coupling reagent like 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate (B81430) (TBTU) in a solvent like dry N,N-dimethylformamide (DMF). mdpi.comnih.gov This approach has been used to synthesize a series of derivatives with different aryl and heteroaryl substituents. mdpi.com

Another established route is the reaction of 2-mercaptobenzimidazole with cinnamoyl chlorides and their derivatives or heteroanalogs. osi.lv This method provides a convenient pathway to 2-aryl-2,3-dihydro-4H- mdpi.comresearchgate.netthiazino[3,2-a]benzimidazol-4-ones. researchgate.netosi.lv The introduction of heterocyclic moieties has also been explored in related fused benzimidazole systems, such as the synthesis of 4-heteryl-2-amino-3,4-dihydro mdpi.comresearchgate.netnih.govtriazino[1,2-a]benzimidazoles, indicating the feasibility of incorporating diverse heterocyclic substituents. nih.gov

Table 1: Examples of Synthesized 2-Substituted 4H- mdpi.comresearchgate.netthiazino[3,2-a]benzimidazol-4-one Derivatives mdpi.com
Compound IDSubstituent at C2Yield (%)Melting Point (°C)
CS1Phenyl72131–133
CS24-Fluorophenyl69147–149
CS34-Chlorophenyl78165–167
CS44-Bromophenyl80171–173
CS54-Nitrophenyl65188–190
CS64-Methylphenyl75152–154
CS74-Methoxyphenyl71142–144

Preparation of Related Thiazino[3,2-a]benzimidazolone Derivatives

The synthesis of 4H- mdpi.comresearchgate.netthiazino[3,2-a]benzimidazol-4-ones is the most documented route for creating this heterocyclic scaffold. mdpi.comresearchgate.netosi.lv These ketones are stable, crystalline solids that can be readily purified.

A primary synthetic pathway involves the reaction of 2-mercaptobenzimidazole or its derivatives with α,β-unsaturated acids or their corresponding acid chlorides. osi.lv A one-pot synthesis employing TBTU as a coupling agent offers an efficient method for generating these compounds from 1H-benzo[d]imidazole-2-thiol and various substituted acrylic acids. mdpi.comnih.gov The proposed mechanism for this TBTU-mediated reaction involves an initial coupling to form an amide bond, followed by an intramolecular cyclization. nih.gov

An alternative method uses dicyclohexylcarbodiimide (B1669883) (DCC) as the coupling agent. mdpi.comnih.gov However, this method can be complicated by the formation of a water-insoluble byproduct, dicyclohexylurea (DCU), which makes the extraction and purification of the desired product more complex. mdpi.comnih.gov The reaction between 2-mercaptobenzimidazole and cinnamoyl chloride derivatives also serves as a reliable method for synthesizing 2-aryl-substituted versions of the thiazino[3,2-a]benzimidazolone core. osi.lv

Research on Stereoisomers and Enantioselective Synthesis of Chiral Derivatives

When a substituent is introduced at the C2 position of the 4H- mdpi.comresearchgate.netthiazino[3,2-a]benzimidazol-4-one ring, the C2 carbon becomes a stereocenter. This introduces the possibility of stereoisomers (enantiomers). The three-dimensional structure of these chiral molecules has been confirmed through techniques like single-crystal X-ray diffraction analysis. researchgate.net Such analyses have been performed on compounds like 2-aryl-2,3-dihydro-4H- mdpi.comresearchgate.netthiazino[3,2-a]benzimidazol-4-one, confirming the molecular geometry and revealing intermolecular interactions such as C–H···π and π···π stacking in the crystal lattice. researchgate.net

While the synthesis of racemic mixtures of these chiral derivatives is well-established, reports on the specific enantioselective synthesis of 4H- mdpi.comresearchgate.netthiazino[3,2-a]benzimidazol-4-ol derivatives are limited in the current literature. However, the field of asymmetric synthesis provides robust methodologies that could be applied to produce enantiomerically enriched forms of these compounds. For instance, enantioselective synthesis of structurally related heterocycles is an active area of research.

Organocatalysis: Chiral Brønsted bases and bifunctional catalysts have been successfully used for the enantioselective conjugate addition to form tertiary thiols from related 5H-thiazol-4-ones. ehu.es

Metal Catalysis: Copper-catalyzed asymmetric reactions, such as the cyclizative aminoboration of N-substituted anilines, have been developed for the enantioselective synthesis of chiral N-heterocycles, including tetrahydroisoquinolines. researchgate.net Similarly, copper-hydride catalyzed methods have been used for the C2-allylation of benzimidazoles. nih.gov

These established asymmetric strategies represent promising avenues for the future development of enantioselective syntheses of chiral 4H- mdpi.comresearchgate.netthiazino[3,2-a]benzimidazol-4-ol derivatives.

Comparative Studies of Derivatives to Elucidate Electronic and Steric Effects

The synthesis of a library of derivatives with varying substituents allows for the systematic study of electronic and steric effects on the molecule's properties and reactivity. Such studies are crucial for understanding structure-activity relationships.

Computational methods, particularly Density Functional Theory (DFT), have been employed to complement experimental findings. DFT calculations on a 2-aryl-2,3-dihydro-4H- mdpi.comresearchgate.netthiazino[3,2-a]benzimidazol-4-one derivative helped to elucidate the noncovalent interactions governing its crystal packing. researchgate.net In studies of other benzimidazole-containing heterocycles, DFT has been used to understand the electronic structure, reactivity, and charge distribution, which are key to interpreting their biological interactions. nih.govnih.gov

Future Research Directions and Research Applications in Chemical Biology

Development of Novel Synthetic Methodologies for Enhanced Efficiency and Sustainability

The future synthesis of the 4H- nih.govscispace.comthiazino[3,2-a]benzimidazol-4-ol scaffold is geared towards improving efficiency, yield, and environmental compatibility. Traditional multi-step syntheses are gradually being replaced by more sophisticated and sustainable approaches.

One promising direction is the expansion of one-pot synthesis protocols. A recent study detailed a single-step, multi-component reaction to create benzimidazole-thiazinone derivatives using 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate (B81430) (TBTU) as a coupling reagent. mdpi.com This method circumvents the complex extraction processes associated with older reagents like dicyclohexylcarbodiimide (B1669883) (DCC), which form water-insoluble byproducts. mdpi.com Further research could optimize this one-pot approach for the specific synthesis of 4H- nih.govscispace.comthiazino[3,2-a]benzimidazol-4-ol, potentially by reacting 2-mercaptobenzimidazole (B194830) with suitable three-carbon synthons under optimized coupling conditions.

The principles of green chemistry are also becoming central to synthetic design. Methodologies such as microwave-induced reactions and the use of eco-friendly biocatalysts are being explored for related heterocyclic systems. nih.govmdpi.com For instance, microwave-assisted synthesis has been successfully used for producing 1,3-thiazine derivatives containing a benzimidazole (B57391) core, significantly reducing reaction times and often improving yields. nih.gov Similarly, the use of ultrasonic irradiation in conjunction with recyclable catalysts like chitosan (B1678972) hydrogels presents a sustainable pathway for synthesizing related thiazole (B1198619) derivatives. mdpi.com Future work should focus on adapting these green techniques to the synthesis of the thiazino[3,2-a]benzimidazole framework, minimizing solvent use and energy consumption.

Another key area is the exploration of intramolecular cyclization reactions. The synthesis of the related 3,4-dihydro-2H-[1,3]thiazino[3,2-a]benzimidazole system has been achieved through the reaction of 1H-benzo[d]imidazole-2(3H)-thione with 1,3-dibromopropane, where the initial alkylation is followed by an intramolecular cyclization. nih.gov Refining the conditions and substrates for such cyclizations could provide a direct and high-yielding route to a variety of derivatives.

Advanced Spectroscopic Techniques for Real-time Reaction Monitoring and Structural Dynamics

A deep understanding of the structure of 4H- nih.govscispace.comthiazino[3,2-a]benzimidazol-4-ol and its derivatives is fundamental to elucidating their function. While standard spectroscopic methods like IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry are routinely used for structural confirmation mdpi.comnih.gov, future research will increasingly rely on more advanced techniques to study structural dynamics and monitor reactions in real time.

X-ray crystallography remains the gold standard for obtaining precise three-dimensional molecular structures. It has been successfully employed to confirm the structures of related 3,4-dihydro-2H-[1,3]thiazino[3,2-a]benzimidazole compounds, providing unequivocal data on bond lengths, bond angles, and solid-state conformation. mdpi.comnih.gov Future crystallographic studies on 4H- nih.govscispace.comthiazino[3,2-a]benzimidazol-4-ol and its co-crystals with biological targets will be invaluable for understanding intermolecular interactions.

Advanced Nuclear Magnetic Resonance (NMR) techniques offer powerful insights into solution-state structure and dynamics. Two-dimensional NMR experiments, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) , are critical for unambiguous assignment of proton and carbon signals, especially in complex fused-ring systems. mdpi.comnih.gov These techniques have already been applied to confirm the connectivity of atoms in novel benzimidazole-thiazinone derivatives. mdpi.com Future research could employ these and other NMR methods, like Nuclear Overhauser Effect Spectroscopy (NOESY), to study the conformational flexibility of the thiazine (B8601807) ring and its orientation relative to the benzimidazole plane. Furthermore, the use of NMR for real-time reaction monitoring could provide crucial kinetic data for optimizing the novel synthetic methods discussed previously.

Integration of Machine Learning and AI in the Design and Prediction of Novel Derivatives

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize the design of novel derivatives of 4H- nih.govscispace.comthiazino[3,2-a]benzimidazol-4-ol. These computational tools can analyze vast datasets to build predictive models, accelerating the discovery of molecules with desired properties.

Quantitative Structure-Activity Relationship (QSAR) modeling is a key area where ML is making an impact. Studies on benzimidazole derivatives have successfully used ML-based QSAR models to predict their biological activities. For example, a model built using a Support Vector Machine (SVM) algorithm demonstrated high accuracy in predicting the corrosion inhibition efficiency of benzimidazole derivatives. nih.govresearchgate.net This model was then used to design new molecules with potentially superior performance. nih.govresearchgate.net Similarly, QSAR models based on multiple linear regression have been developed to predict the antimicrobial activities of benzimidazoles against various pathogens. elsevierpure.com

Future research will likely employ more sophisticated ML architectures, such as graph neural networks, which can learn directly from the molecular structure without the need for pre-calculated descriptors. youtube.com AI can be used for de novo drug design, where algorithms generate entirely new molecular structures optimized for a specific biological target. By training these models on known active and inactive thiazino-benzimidazole derivatives, researchers can explore a vast chemical space efficiently, prioritizing the synthesis of compounds with the highest probability of success. Self-supervised learning approaches are also being developed to extract valuable information from large, unlabeled chemical datasets, further enhancing the power of these predictive models. youtube.com

Table 1: Application of Machine Learning Models in the Study of Benzimidazole Derivatives
Machine Learning ModelApplicationPredicted PropertyReference
Support Vector Machine (SVM) & Random Forest (RF)Design of new corrosion inhibitorsInhibition Efficiency (IE) nih.gov, researchgate.net
Multiple Linear Regression (MLR)Prediction of antimicrobial activityActivity against S. aureus, E. coli elsevierpure.com
Graph-Based ModelsGeneral drug discovery and designVarious molecular properties youtube.com

Expanding Computational Studies for Complex Biological Systems Interactions

Computational methods such as molecular docking and molecular dynamics (MD) simulations are indispensable tools for investigating how molecules like 4H- nih.govscispace.comthiazino[3,2-a]benzimidazol-4-ol interact with biological targets at an atomic level. These in silico techniques provide insights that guide rational drug design and help explain experimental observations.

Molecular docking is widely used to predict the binding pose and affinity of a ligand within the active site of a protein. Numerous studies have successfully applied docking to benzimidazole-based compounds. For instance, docking studies on benzimidazole-thiazole derivatives identified key interactions with the active sites of COX-2, α-amylase, and α-glucosidase, corroborating their observed inhibitory activity. rsc.orgmdpi.com In another study, docking was used to design benzimidazole bearing thiazolidin-4-one derivatives as potential agonists for the PPARγ receptor. scispace.com

Molecular dynamics (MD) simulations offer a more dynamic picture, revealing the stability of the ligand-protein complex over time. Simulations extending to 100 nanoseconds have been performed on benzimidazole-thiazole derivatives complexed with the COX-2 enzyme, confirming the stability of the interactions predicted by docking. rsc.org MD simulations have also been crucial in validating the binding modes of benzimidazole derivatives targeting enzymes from M. tuberculosis, showing that the most potent compounds formed stable hydrogen bond networks within the active site. nih.gov

Future computational work should focus on applying these methods to 4H- nih.govscispace.comthiazino[3,2-a]benzimidazol-4-ol and its novel derivatives against a wider range of biological targets. Combining docking and MD simulations with more advanced techniques like free energy calculations (e.g., MM/PBSA, MM/GBSA) will allow for more accurate predictions of binding affinity and a deeper understanding of the molecular basis of their biological activity.

Table 2: Examples of Computational Studies on Benzimidazole Derivatives
Computational MethodBiological TargetSoftware/PlatformReference
Molecular Docking & MD SimulationCOX-2 EnzymeGlide XP, Gromacs rsc.org
Molecular Docking & MD SimulationM. tuberculosis KasA proteinSchrodinger Suite nih.gov
Molecular DockingPPARγ ReceptorAutoDock Vina, PyMOL scispace.com
Molecular Dockingα-Amylase & α-GlucosidaseNot Specified mdpi.com, nih.gov

Exploration of 4H-nih.govscispace.comthiazino[3,2-a]benzimidazol-4-ol and its Derivatives as Molecular Probes in Chemical Biology Research

Molecular probes are essential tools in chemical biology for visualizing and studying biological processes in real time. The inherent photophysical properties of many heterocyclic systems make them ideal candidates for the development of such probes. The benzimidazole scaffold, in particular, is known to be a component of many fluorescent molecules. nih.govnih.gov

Studies have shown that certain benzimidazole derivatives can exhibit intramolecular charge transfer (ICT) fluorescence, a property that makes their emission sensitive to the polarity of their local environment. nih.gov This solvatochromism is highly desirable for molecular probes designed to report on changes in cellular microenvironments, such as binding to a protein or partitioning into a lipid membrane. The development of T-shaped benzimidazole derivatives as blue-emitting materials further highlights the tunable nature of their fluorescence. researchgate.net

The exploration of 4H- nih.govscispace.comthiazino[3,2-a]benzimidazol-4-ol and its derivatives as fluorescent molecular probes is a promising, yet underexplored, research direction. Future studies should systematically characterize their photophysical properties, including absorption and emission spectra, quantum yields, and fluorescence lifetimes. Derivatives could be designed to act as "turn-on" or "turn-off" probes, where fluorescence is modulated by the presence of a specific analyte or biological event. Given the diverse biological activities of the scaffold, these compounds could be developed into targeted probes for specific enzymes or cellular structures, enabling researchers to visualize their distribution and dynamics within living cells.

Potential Applications in Material Science Research

Beyond their biological applications, the structural features of thiazino-benzimidazole derivatives suggest potential uses in material science. Fused aromatic and heteroaromatic systems often possess interesting electronic and photophysical properties that make them suitable for applications in organic electronics and photonics.

Research has already shown that derivatives of the related thiazolo[3,2-a]benzimidazole system have applications in magnetic recording disks and in the photographic industry. nih.gov This indicates a precedent for the use of this general scaffold in functional materials. More recent studies on benzimidazole-thiazole based dyes have revealed their potential in the field of nonlinear optics (NLO), possessing large second-order hyperpolarizability, a key property for materials used in optical switching and frequency conversion. researchgate.net

Furthermore, the solid-state emission properties of these compounds are of significant interest. researchgate.net Research on similar thiazolo[5,4-d]thiazole (B1587360) derivatives has demonstrated that their crystal packing directly influences their fluorescence, allowing for the fabrication of materials that emit light across the visible spectrum. rsc.org This has led to applications in phosphor-converted color-tuning and the creation of white-light emitting devices. rsc.org DFT studies have also classified some polycyclic benzimidazole derivatives as organic semiconductors. nih.gov

Future research should investigate the solid-state properties of 4H- nih.govscispace.comthiazino[3,2-a]benzimidazol-4-ol and its derivatives. By systematically modifying the substituents on the benzimidazole and thiazine rings, it may be possible to tune their electronic properties, leading to the development of new materials for organic light-emitting diodes (OLEDs), field-effect transistors (OFETs), or advanced NLO devices.

Q & A

Q. What are the common synthetic routes for 4H-[1,3]thiazino[3,2-a]benzimidazol-4-one derivatives, and how can reaction conditions be optimized?

The compound is typically synthesized via cyclocondensation reactions. For example, N-(alk-2-yn-1-yl)-o-phenylenediamines react with carbon disulfide (CS₂) to form the thiazino-benzimidazole core . Alkaline conditions (e.g., NaOH/EtOH) are critical for cyclization, while substituents on starting materials (e.g., aryl groups) influence regioselectivity. Optimization involves adjusting solvents (e.g., DMF vs. ethanol), temperature (80–100°C), and catalysts (e.g., phase-transfer agents) to improve yields (reported 70–85%) .

Q. Which spectroscopic and crystallographic methods are used to characterize 4H-[1,3]thiazino[3,2-a]benzimidazol-4-ol derivatives?

Key techniques include:

  • ¹H/¹³C NMR : To confirm substituent integration and regiochemistry (e.g., aromatic protons at δ 7.2–8.5 ppm) .
  • IR spectroscopy : C=O stretches (~1700 cm⁻¹) and C=N vibrations (~1600 cm⁻¹) validate the core structure .
  • X-ray crystallography : Resolves bond angles and crystal packing, as demonstrated for 2-aryl-2,3-dihydro-4H-[1,3]thiazino[3,2-a]benzimidazol-4-one derivatives .

Advanced Research Questions

Q. How do structural modifications (e.g., aryl substituents) influence the antioxidant and antituberculosis activities of thiazino-benzimidazole derivatives?

  • Antioxidant activity : Electron-donating groups (e.g., -OCH₃) on the aryl ring enhance radical scavenging, as shown in DPPH assays (IC₅₀ values ~10–20 µM) .
  • Antituberculosis activity : Derivatives with halogenated aryl groups (e.g., -Cl) exhibit improved MIC values (~1.5 µg/mL) against Mycobacterium tuberculosis due to increased lipophilicity and membrane penetration . Methodological insight: Structure-activity relationships (SAR) should combine in vitro assays with DFT calculations to map electrostatic potential surfaces and HOMO-LUMO gaps .

Q. What mechanistic insights explain the DNA-binding and cleavage activity of copper(II) complexes containing thiazino-benzimidazole ligands?

Copper(II) complexes with thiazino-benzimidazole ligands bind DNA via minor groove interactions, as confirmed by ethidium bromide displacement assays and viscosity measurements . Oxidative cleavage occurs through hydroxyl radical (•OH) generation, detected via gel electrophoresis and radical scavenger studies (e.g., suppression by NaN₃). Advanced techniques like EPR spectroscopy can identify reactive oxygen species (ROS) pathways .

Q. How can computational methods (e.g., DFT) resolve discrepancies between experimental and theoretical data for thiazino-benzimidazole derivatives?

Discrepancies in bond lengths or electronic properties arise from solvent effects or crystal packing forces. DFT studies (B3LYP/6-311+G**) can model gas-phase vs. solid-state geometries, while time-dependent DFT (TD-DFT) predicts UV-Vis spectra for comparison with experimental data . For example, computed absorption maxima (λmax) for antioxidant-active derivatives align with experimental values when solvation models (e.g., PCM) are included .

Data Contradiction Analysis

Q. How can researchers reconcile conflicting reports on the biological activities of thiazino-benzimidazole derivatives (e.g., antioxidant vs. anti-inflammatory)?

Contradictions may stem from assay conditions (e.g., cell-free vs. cellular models) or substituent-specific effects. For instance:

  • Antioxidant activity is often cell-free (DPPH/ABTS assays), while anti-inflammatory effects (e.g., COX-2 inhibition) require cellular models .
  • Methoxy groups enhance antioxidant activity but may reduce anti-inflammatory potency due to steric hindrance. Resolution: Perform parallel assays under standardized conditions and use multi-parametric SAR analysis .

Methodological Recommendations

Q. What strategies improve the regioselectivity of cyclocondensation reactions in thiazino-benzimidazole synthesis?

  • Use microwave-assisted synthesis to reduce side reactions (e.g., isomerization) and improve yields .
  • Introduce bulky directing groups (e.g., 2,6-diisopropylphenyl) to control ring closure .
  • Monitor reactions in real-time via HPLC-MS to identify intermediates and optimize stepwise conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4H-[1,3]thiazino[3,2-a]benzimidazol-4-ol
Reactant of Route 2
4H-[1,3]thiazino[3,2-a]benzimidazol-4-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.